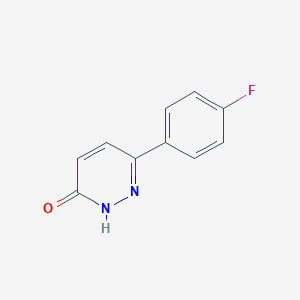

6-(4-Fluorophenyl)pyridazin-3-ol

Vue d'ensemble

Description

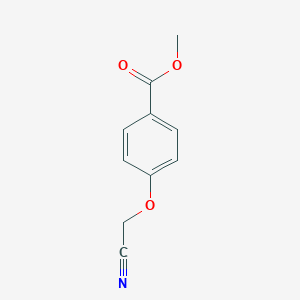

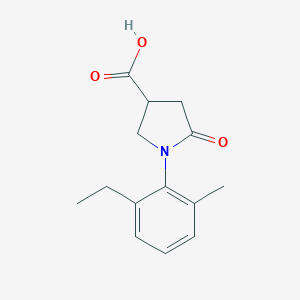

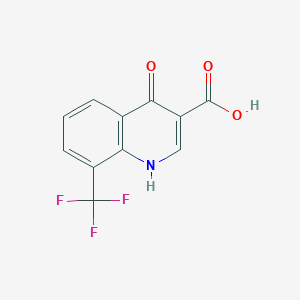

6-(4-Fluorophenyl)pyridazin-3-ol is a chemical compound with the molecular formula C10H7FN2O . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.174 Da . Other physical and chemical properties specific to this compound are not detailed in the search results.Applications De Recherche Scientifique

Selective COX-2 Inhibition and Anti-inflammatory Potential

Compounds structurally related to 6-(4-Fluorophenyl)pyridazin-3-ol, specifically vicinally disubstituted pyridazinones, exhibit potent and selective COX-2 inhibition. These compounds, such as ABT-963, are highlighted for their exceptional selectivity, improved solubility, oral anti-inflammatory potency, and safety profile in gastric regions in animal models. They effectively reduce prostaglandin E2 production and alleviate edema and nociception, suggesting potential therapeutic applications in pain and inflammation management associated with conditions like arthritis (Asif, 2016).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are critical in various scientific fields, from food engineering to medicine. The review by Munteanu and Apetrei (2021) elucidates the most important tests used to assess antioxidant capacity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methodologies, based on spectrophotometry and electrochemical biosensors, facilitate the analysis of antioxidants and their capacity in complex samples, underscoring the importance of this compound and related compounds in antioxidant research (Munteanu & Apetrei, 2021).

Synthetic Pathways and Biological Activities

The synthesis of pyridazinone and pyridazinone derivatives, including those with this compound frameworks, is of significant interest due to their diverse biological activities, especially related to the cardiovascular system. Jakhmola et al. (2016) review various synthetic methods and highlight the cardiovascular implications of these compounds, indicating their potential in medicinal chemistry and pharmacological research (Jakhmola et al., 2016).

Optoelectronic Materials Development

Functionalized quinazolines and pyrimidines, including derivatives of this compound, are explored for their application in optoelectronic materials. Lipunova et al. (2018) discuss the incorporation of these compounds into π-extended conjugated systems, highlighting their significance in the creation of novel materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for solar cells. This underscores the versatility of this compound in the development of advanced materials (Lipunova et al., 2018).

Safety and Hazards

6-(4-Fluorophenyl)pyridazin-3-ol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

Mécanisme D'action

Target of Action

Pyridazinone derivatives, a group to which this compound belongs, have been shown to interact with a wide range of biological targets . These include targets involved in antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .

Mode of Action

Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-Fluorophenyl)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

These could potentially include pathways related to cell signaling, inflammation, and cell proliferation .

Result of Action

Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may have a range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, one study found that a pyridazinone analog showed anti-corrosion properties on carbon steel in an acidic environment . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . This suggests that the action, efficacy, and stability of this compound could also be influenced by environmental conditions.

Analyse Biochimique

Biochemical Properties

For instance, some pyridazinone derivatives have been identified as potent PDE-III inhibitors .

Cellular Effects

Pyridazinone derivatives have been reported to exhibit a wide range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridazinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Pyridazinone derivatives are known to interact with various enzymes and cofactors .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHTYHMWPIYECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404317 | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58897-67-9 | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)